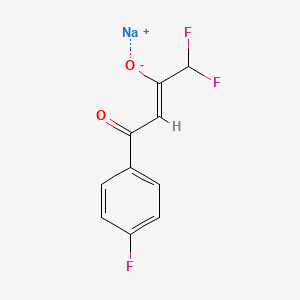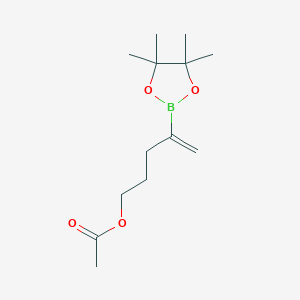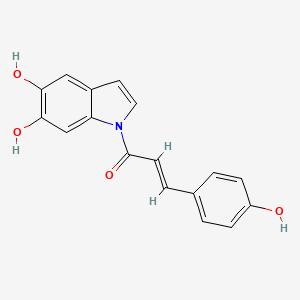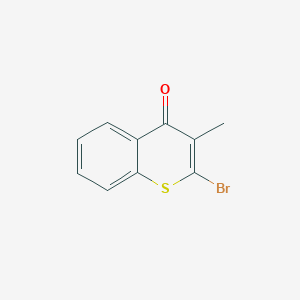
2-Bromo-3-methyl-4H-thiochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-methyl-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the third position on the thiochromen-4-one scaffold. Thiochromones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-4H-thiochromen-4-one typically involves the bromination of 3-methyl-4H-thiochromen-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
化学反应分析
Types of Reactions: 2-Bromo-3-methyl-4H-thiochromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiochromone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thiochromone ring can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiochromones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of thiochromones.
科学研究应用
2-Bromo-3-methyl-4H-thiochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiochromone derivatives.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Medicine: Thiochromone derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-3-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiochromone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes such as cell signaling, apoptosis, and inflammation.
相似化合物的比较
- 3-Bromo-4H-thiochromen-4-one
- 2-Trifluoromethyl-4H-thiochromen-4-one
- 2-Bromo-4-methoxyacetophenone
Comparison: 2-Bromo-3-methyl-4H-thiochromen-4-one is unique due to the presence of both a bromine atom and a methyl group on the thiochromone scaffold. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 3-Bromo-4H-thiochromen-4-one lacks the methyl group, which can affect its reactivity and biological activity. Similarly, 2-Trifluoromethyl-4H-thiochromen-4-one has a trifluoromethyl group instead of a bromine atom, leading to different chemical behavior and applications.
属性
分子式 |
C10H7BrOS |
|---|---|
分子量 |
255.13 g/mol |
IUPAC 名称 |
2-bromo-3-methylthiochromen-4-one |
InChI |
InChI=1S/C10H7BrOS/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |
InChI 键 |
WHZLEWBHGVEXQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=CC=CC=C2C1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



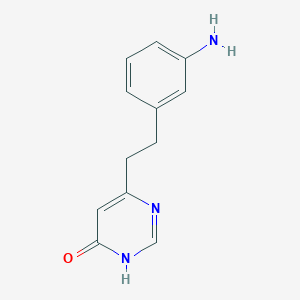
![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
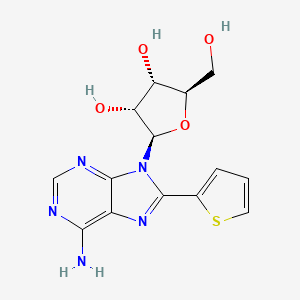
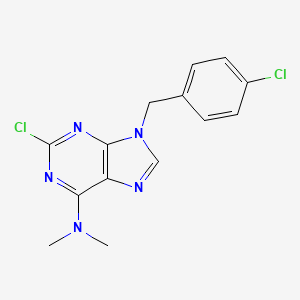
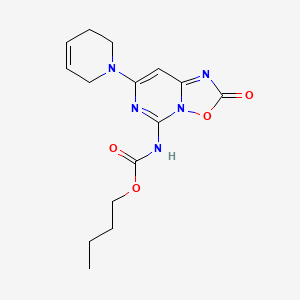
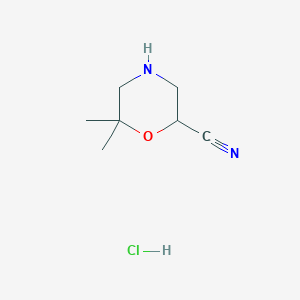
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
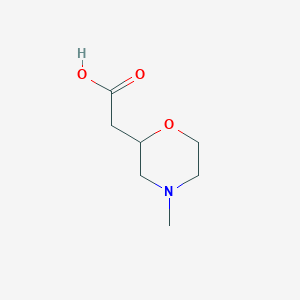
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
